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Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

Cat. No.: B3401910 Get Quote

Technical Guide: 2-Methoxy-2-(o-
tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the nomenclature, physicochemical

properties, and a proposed synthetic route for 2-Methoxy-2-(o-tolyl)ethanamine. Due to the

absence of this specific molecule in publicly available chemical databases and literature, this

document leverages data from the closely related analogue, 2-methoxy-2-phenylethanamine,

and established synthetic methodologies for 2-alkoxy-2-arylethanamines. Detailed

experimental protocols for a plausible synthesis are provided, along with visualizations of the

synthetic workflow and a hypothetical signaling pathway to guide future research.

Nomenclature and Chemical Structure
Systematic (IUPAC) Name: 2-Methoxy-2-(2-methylphenyl)ethan-1-amine

Common Name: 2-Methoxy-2-(o-tolyl)ethanamine

Chemical Formula: C₁₀H₁₅NO

Molecular Weight: 165.23 g/mol
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Structure:

CAS Number and Analogue Data
A unique CAS (Chemical Abstracts Service) Registry Number for 2-Methoxy-2-(o-
tolyl)ethanamine could not be identified in the searched databases. This suggests the

compound is not well-documented or may not have been previously synthesized and

registered.

For comparative purposes, this guide utilizes data from the structurally similar compound, 2-

methoxy-2-phenylethanamine.

Analogue: 2-Methoxy-2-phenylethanamine

CAS Number: 3490-79-7[1]

Quantitative Physicochemical Data (for Analogue)
The following table summarizes the computed physicochemical properties of the analogue, 2-

methoxy-2-phenylethanamine. These values can serve as an estimation for the properties of 2-
Methoxy-2-(o-tolyl)ethanamine.

Property Value Source

Molecular Weight 151.21 g/mol PubChem[1]

XLogP3 0.7 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 151.099714038 Da PubChem[1]

Topological Polar Surface Area 35.3 Å² PubChem[1]

Heavy Atom Count 11 PubChem[1]
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Proposed Synthesis and Experimental Protocols
The synthesis of 2-Methoxy-2-(o-tolyl)ethanamine can be approached through the

methoxyamination of 2-vinyltoluene (o-methylstyrene), followed by the deprotection of the

amine. The following protocol is adapted from a general procedure for the synthesis of 2-

Alkoxy-N-protected phenethylamines[2].

Proposed Synthetic Pathway

Step 1: Methoxyamination

Step 2: Deprotection

2-Vinyltoluene

N-(Tosyl)-2-methoxy-2-(o-tolyl)ethanamine

  Cu(BF₄)₂·H₂O, Neocuproine
  PhI=NTs, Mo(CO)₆

  Methanol, 70°C

2-Methoxy-2-(o-tolyl)ethanamine

  Deprotection Agent
  (e.g., Na/NH₃ or HBr/Phenol)

Click to download full resolution via product page

Diagram 1: Proposed two-step synthesis of 2-Methoxy-2-(o-tolyl)ethanamine.

Detailed Experimental Protocol
Step 1: Synthesis of N-(p-Toluenesulfonyl)-2-methoxy-2-(o-tolyl)ethanamine

This procedure is adapted from a copper-catalyzed methoxyamination of styrenes[2].
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Materials:

2-Vinyltoluene (o-methylstyrene)

Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·H₂O)

Neocuproine

[N-(p-Tolylsulfonyl)imino]phenyliodinane (PhI=NTs)

Molybdenum hexacarbonyl (Mo(CO)₆)

Methanol (anhydrous)

1,2-Dichloroethane (anhydrous)

Silica gel for column chromatography

Petroleum ether and Ethyl acetate (for elution)

Procedure:

To a 10 mL vial, add Cu(BF₄)₂·H₂O (0.1 mmol, 24 mg) and neocuproine (0.1 mmol, 21

mg).

Add 3.0 mL of anhydrous 1,2-dichloroethane and stir the mixture for 3 minutes.

Add PhI=NTs (1.5 mmol, 560 mg) to the suspension and continue stirring for another 3

minutes.

Add anhydrous methanol (10.0 mmol, 405 µL).

Add 2-vinyltoluene (1.0 mmol, 118 mg) and Mo(CO)₆ (0.25 mmol, 65 mg) to the reaction

mixture.

Heat the mixture in an oil bath at 70°C for 15-30 minutes. The reaction progress can be

monitored by TLC.

Upon completion, cool the reaction mixture and add it to 5.0 g of silica gel.
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Remove the solvent under reduced pressure.

Place the silica gel with the adsorbed crude product on top of a chromatography column.

Elute the column with a gradient of petroleum ether/ethyl acetate (e.g., starting from 9:1)

to isolate the N-protected product.

Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Step 2: Deprotection of the N-Tosyl Group

The removal of the p-toluenesulfonyl (tosyl) protecting group can be achieved under various

conditions.

Method A: Reductive Cleavage (Sodium in liquid ammonia)

Dissolve the N-tosylated product from Step 1 in anhydrous tetrahydrofuran and cool the

solution to -78°C.

Add condensed, dry liquid ammonia.

Add small pieces of sodium metal until a persistent blue color is observed.

Stir the reaction at -78°C for 1-2 hours.

Quench the reaction by the careful addition of ammonium chloride.

Allow the ammonia to evaporate, and then partition the residue between water and an

organic solvent (e.g., diethyl ether or dichloromethane).

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Purify by distillation or column chromatography.

Method B: Acidic Cleavage (HBr in acetic acid with phenol)

Dissolve the N-tosylated product in a solution of HBr in acetic acid.
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Add phenol as a scavenger.

Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

Cool the reaction mixture and pour it into ice water.

Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 12.

Extract the product with an organic solvent.

Dry the organic layer, filter, and concentrate to yield the desired amine.

Potential Biological Activity and Signaling Pathways
The structural motif of 2-Methoxy-2-(o-tolyl)ethanamine, a phenethylamine derivative,

suggests potential interactions with biological systems, particularly the central nervous system.

Arylcyclohexylamines and related phenethylamines are known to interact with various

receptors and transporters[3]. A hypothetical signaling pathway where this compound could be

investigated is its potential modulation of monoamine neurotransmitter systems.

Presynaptic Neuron
Postsynaptic Neuron

Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Vesicular Monoamine
Transporter 2 (VMAT2) Dopamine D2 Receptor α2-Adrenergic Receptor 5-HT2A Receptor

2-Methoxy-2-(o-tolyl)ethanamine

Inhibition? Inhibition? Inhibition? Inhibition? Agonism/Antagonism? Agonism/Antagonism? Agonism/Antagonism?

Click to download full resolution via product page

Diagram 2: Potential points of interaction for 2-Methoxy-2-(o-tolyl)ethanamine in

monoaminergic systems.

Conclusion
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This technical guide provides a foundational resource for the synthesis and study of 2-
Methoxy-2-(o-tolyl)ethanamine. While direct experimental data for this compound is currently

unavailable, the provided analogue data and detailed, adapted synthetic protocols offer a

robust starting point for researchers. The proposed synthetic route is based on well-

established, modern organometallic chemistry. Further research is required to synthesize and

characterize this novel compound and to explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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